molecular formula C16H18Cl2N4O B5452873 [4-(3,4-DICHLOROBENZYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE

[4-(3,4-DICHLOROBENZYL)PIPERAZINO](1-METHYL-1H-PYRAZOL-5-YL)METHANONE

Cat. No.: B5452873
M. Wt: 353.2 g/mol
InChI Key: WEECFDAMMRWXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3,4-dichlorobenzyl group and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution with the 3,4-dichlorobenzyl group. The pyrazole moiety is then introduced through a series of reactions, including cyclization and functional group transformations. Common reagents used in these reactions include chlorinating agents, bases, and solvents like toluene and ethanol.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor with a suitable catalyst can enhance the reaction rate and product purity. Reaction parameters such as temperature, pressure, and flow rate are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and pyrazole moieties, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

The compound has potential applications in drug development, particularly as a lead compound for designing new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Piperacillin: A broad-spectrum antibiotic with a similar piperazine ring structure.

    Benzylamine: An organic compound with a benzyl group attached to an amine, used in various chemical syntheses.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, used in pharmaceuticals and agrochemicals.

Uniqueness

4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE stands out due to its combined structural features, which confer unique reactivity and potential applications. Its dichlorobenzyl and pyrazole moieties provide distinct chemical properties that differentiate it from other similar compounds.

This detailed overview highlights the significance of 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE in various scientific and industrial fields

Properties

IUPAC Name

[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N4O/c1-20-15(4-5-19-20)16(23)22-8-6-21(7-9-22)11-12-2-3-13(17)14(18)10-12/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEECFDAMMRWXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.